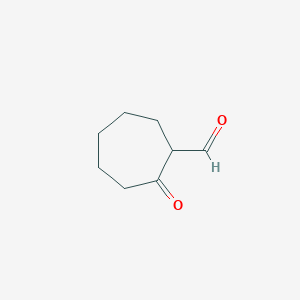

2-Oxocycloheptane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxocycloheptane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-6-7-4-2-1-3-5-8(7)10/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWWBIUKYXKRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508452 | |

| Record name | 2-Oxocycloheptane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589-24-8 | |

| Record name | 2-Oxocycloheptane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxocycloheptane-1-carbaldehyde CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxocycloheptane-1-carbaldehyde (CAS No. 1589-24-8), a bifunctional organic compound with potential applications in synthetic chemistry and drug discovery. This document collates available data on its chemical identifiers, physical and chemical properties, and likely synthetic routes. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, information regarding analogous compounds, particularly 2-oxocyclohexane-1-carbaldehyde, is referenced to provide insights into its reactivity and characteristics.

Chemical Identifiers and Physical Properties

This compound, also known as 2-formylcycloheptanone, is a cyclic beta-keto aldehyde. Its chemical structure combines a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Data |

| CAS Number | 1589-24-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Canonical SMILES | C1CCC(=O)C(C1)C=O |

| InChI Key | NRWWBIUKYXKRGS-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Boiling Point | 58-60 °C at 1.5 Torr | Experimental |

| Density | 1.101 ± 0.06 g/cm³ | Predicted |

| pKa | 7.08 ± 0.20 | Predicted |

| LogP | 1.33470 | Predicted |

Synthesis and Experimental Protocols

General Synthetic Approach: Formylation of Cycloheptanone

A plausible and commonly employed method for the synthesis of this compound is the formylation of cycloheptanone. This reaction introduces the aldehyde group at the alpha-position to the ketone.

Experimental Workflow: Formylation of Cycloheptanone

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

-

Materials: Cycloheptanone, ethyl formate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (10% aqueous solution), saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and cycloheptanone is added dropwise with stirring.

-

Ethyl formate is then added dropwise to the reaction mixture, and stirring is continued at room temperature for several hours to overnight.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with a 10% hydrochloric acid solution until it is acidic to litmus paper.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Spectroscopic Data

Specific spectroscopic data for this compound is not widely published. The following table provides expected characteristic spectroscopic features based on the analysis of analogous compounds like 2-oxocyclohexane-1-carbaldehyde.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift/Value |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5-10.5 ppm (singlet) |

| Enolic Proton (-C(OH)=CH-) | δ 12-15 ppm (broad singlet, if tautomer exists) | |

| α-Protons to Carbonyls | δ 2.0-2.8 ppm (multiplets) | |

| Other Methylene Protons | δ 1.2-2.0 ppm (multiplets) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~200-210 ppm |

| Aldehyde Carbonyl (CHO) | ~190-200 ppm | |

| Infrared (IR) | C=O Stretch (Ketone) | ~1710-1730 cm⁻¹ |

| C=O Stretch (Aldehyde) | ~1720-1740 cm⁻¹ | |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (two bands) |

Reactivity and Potential Applications

As a 1,3-dicarbonyl compound, this compound is expected to exhibit versatile reactivity, making it a valuable intermediate in organic synthesis. The presence of both a ketone and a more reactive aldehyde allows for selective transformations.

Key Reactions

-

Reactions with Nucleophiles: The aldehyde group is more susceptible to nucleophilic attack than the ketone. It can react with amines to form imines or enamines, and with alcohols to form acetals.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, at the active methylene group between the two carbonyls.

-

Oxidation and Reduction: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The ketone can be reduced to a secondary alcohol.

Logical Relationship: Reactivity of the Bifunctional Core

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Development

The structural motif of this compound can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. Its ability to undergo cascade or domino reactions allows for the efficient construction of polycyclic systems, which are common in natural products and pharmaceutical agents.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. The following information is based on general knowledge of keto-aldehydes and data for analogous compounds.

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet. The information on analogous compounds is provided for guidance and may not fully represent the properties of this compound.

In-Depth Technical Guide: 2-Oxocycloheptane-1-carbaldehyde

IUPAC Name: 2-Oxocycloheptane-1-carbaldehyde Synonyms: 2-Formylcycloheptanone CAS Number: 1589-24-8

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound featuring a seven-membered carbocyclic ring. Due to a notable scarcity of published experimental data for this specific molecule, this document leverages established chemical principles and draws parallels with the well-documented analogue, 2-oxocyclohexane-1-carbaldehyde. The guide covers the compound's structure, nomenclature, and predicted physicochemical properties. It outlines general synthetic strategies and discusses potential reactivity and applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, highlighting the potential of this molecule as a versatile building block while underscoring the need for further empirical investigation.

Introduction

This compound is a cyclic β-ketoaldehyde. Its structure, characterized by a cycloheptanone ring bearing a formyl group at the alpha position, imparts a unique reactivity profile. The presence of two distinct and proximate carbonyl functionalities—a ketone and an aldehyde—makes it a valuable intermediate for a variety of chemical transformations. The aldehyde group, being generally more electrophilic than the ketone, can undergo selective reactions, while the acidic proton at the α-carbon allows for enolate formation and subsequent nucleophilic attacks.

Despite its potential utility, a thorough review of scientific literature reveals a significant lack of specific experimental data for this compound. In contrast, its lower homologue, 2-oxocyclohexane-1-carbaldehyde, is a well-studied compound with numerous applications in organic synthesis. Therefore, much of the discussion on reactivity and synthetic utility in this guide is based on established knowledge of similar β-dicarbonyl compounds, providing a predictive framework for the behavior of the title compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₂O₂ | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Not available | Likely a liquid or low-melting solid at STP |

| Boiling Point | Not available | Expected to be higher than cycloheptanone |

| Density | Not available | |

| Solubility | Not available | Expected to be soluble in common organic solvents |

| pKa | Not available | The α-proton is expected to be acidic |

Synthesis and Experimental Protocols

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature, general methods for the formylation of ketones are well-established. The most common and analogous method is the Claisen condensation of a cyclic ketone with a formylating agent.

General Synthetic Approach: Formylation of Cycloheptanone

A plausible and widely used method for the synthesis of 2-formylcycloalkanones is the base-mediated condensation of the corresponding cycloalkanone with a formylating agent, such as ethyl formate.

Reaction Scheme:

Caption: General synthesis of this compound.

Illustrative Experimental Protocol (Adapted from the synthesis of 2-oxocyclohexane-1-carbaldehyde):

-

Materials: Cycloheptanone, ethyl formate, sodium ethoxide (or sodium metal and absolute ethanol), diethyl ether (anhydrous), hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cycloheptanone is added dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).

-

Ethyl formate is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation.

-

Note: This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound have been published. However, the expected spectral features can be predicted based on its structure and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

An aldehydic proton signal (CHO) is expected to appear as a singlet or a narrowly split multiplet in the downfield region (δ 9-10 ppm).

-

The α-proton (CH) adjacent to both carbonyls will likely be a multiplet in the region of δ 3.5-4.5 ppm.

-

The remaining methylene protons (CH₂) of the cycloheptane ring would appear as a series of complex multiplets in the upfield region (δ 1.5-3.0 ppm).

-

-

¹³C NMR:

-

Two carbonyl carbon signals are expected in the downfield region (δ 190-210 ppm), one for the aldehyde and one for the ketone.

-

The α-carbon (CH) would likely appear around δ 50-60 ppm.

-

The remaining methylene carbons of the ring would be observed in the aliphatic region (δ 20-40 ppm).

-

Infrared (IR) Spectroscopy

-

Strong C=O stretching absorptions are expected for both the ketone and aldehyde functionalities, likely in the range of 1680-1720 cm⁻¹. Due to conjugation and potential intramolecular hydrogen bonding in the enol tautomer, these bands may be broadened or appear at lower frequencies than in simple ketones and aldehydes.

-

A characteristic C-H stretching vibration for the aldehyde proton is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H stretching vibrations for the aliphatic ring protons will be present in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (140.18 g/mol ).

-

Common fragmentation patterns for aldehydes and ketones would be anticipated, such as the loss of the formyl group (CHO, 29 Da) or alpha-cleavage adjacent to the ketone.

Reactivity and Potential Applications

The synthetic utility of this compound lies in its bifunctional nature, allowing for a diverse range of chemical transformations.

Tautomerism

Like other β-dicarbonyl compounds, this compound is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

Synthetic Applications

The reactivity of this compound makes it a potential precursor for the synthesis of various heterocyclic and carbocyclic systems.

-

Heterocycle Synthesis: Condensation reactions with dinucleophiles such as hydrazine, hydroxylamine, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These scaffolds are prevalent in many biologically active molecules.

-

Annulation Reactions: As a Michael acceptor (in its enone tautomeric form) and an electrophile, it can participate in annulation reactions, such as the Robinson annulation, to construct fused ring systems.

-

Multicomponent Reactions: Its dual reactivity makes it an ideal substrate for multicomponent reactions, enabling the rapid assembly of complex molecules from simple starting materials.

physical and chemical properties of 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocycloheptane-1-carbaldehyde, a derivative of the seven-membered carbocycle, cycloheptanone, is a bifunctional molecule with potential applications in organic synthesis and drug discovery. The presence of both a ketone and an aldehyde functional group on adjacent carbons offers unique reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential applications. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models and data from analogous compounds to provide a thorough profile.

Introduction

Cyclic ketones and their derivatives are pivotal building blocks in organic chemistry, serving as precursors to a wide array of natural products and pharmacologically active compounds. While the chemistry of five- and six-membered ring systems, such as 2-oxocyclopentane-1-carbaldehyde and 2-oxocyclohexane-1-carbaldehyde, has been extensively explored, the seven-membered analogue, this compound, remains a less-chartered chemical entity. Its larger, more flexible ring structure may impart unique conformational and reactivity characteristics, making it a target of interest for synthetic and medicinal chemists. This document aims to consolidate the available and predicted information on this compound to facilitate its use in research and development.

Physicochemical Properties

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Formylcycloheptanone, 2-Hydroxymethylenecycloheptanone |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Canonical SMILES | O=CC1C(=O)CCCCC1 |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Estimated based on analogous compounds and boiling point prediction algorithms. |

| Melting Point | Not available | Likely a liquid at room temperature. |

| Density | ~1.05 g/cm³ | Predicted using group contribution methods. |

| Water Solubility | Moderately soluble | The presence of two polar carbonyl groups suggests some water solubility. |

| LogP (Octanol-Water Partition Coefficient) | ~1.2 - 1.8 | Indicates moderate lipophilicity. |

| pKa | ~10-11 | The enolizable proton is weakly acidic. |

| Refractive Index | ~1.48 | Estimated based on molecular structure. |

Synthesis of this compound

The most viable and commonly employed method for the synthesis of α-formyl cyclic ketones is the Claisen condensation of the parent ketone with an alkyl formate in the presence of a strong base. This methodology is directly applicable to the preparation of this compound from cycloheptanone.

Reaction Scheme

Caption: Claisen condensation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the formylation of cyclic ketones.

Materials:

-

Cycloheptanone

-

Ethyl formate (or methyl formate)

-

Sodium ethoxide (or sodium methoxide)

-

Anhydrous ethanol (or methanol)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

-

Reaction: A solution of cycloheptanone and ethyl formate in anhydrous ethanol is added dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The formation of a precipitate (the sodium enolate of the product) may be observed.

-

Workup: The reaction mixture is cooled in an ice bath, and cold diethyl ether is added to precipitate the sodium enolate salt completely. The salt is collected by filtration, washed with cold diethyl ether, and then dissolved in cold water.

-

Acidification: The aqueous solution is acidified with cold, dilute hydrochloric acid to a pH of approximately 3-4. The product, this compound, will separate as an oil.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

This compound is a versatile intermediate due to its two distinct carbonyl functionalities. The aldehyde group is generally more reactive towards nucleophiles than the ketone. This differential reactivity can be exploited for selective transformations.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, upon reaction with appropriate binucleophiles like hydrazine, hydroxylamine, and urea or guanidine derivatives, respectively. These heterocyclic scaffolds are prevalent in many drug molecules.

-

Asymmetric Catalysis: The prochiral nature of the molecule makes it an interesting substrate for asymmetric catalysis to introduce chirality, which is crucial in drug development.

-

Precursor for Novel Scaffolds: The flexible seven-membered ring can be a starting point for the synthesis of unique and complex molecular architectures, including bicyclic and spirocyclic compounds, which are of interest in medicinal chemistry for exploring new chemical space.

Due to the nascent stage of research on this specific molecule, no established signaling pathways or detailed drug development applications have been reported in the literature. However, its structural similarity to precursors of known bioactive molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in various spectroscopic analyses:

-

¹H NMR:

-

An aldehydic proton signal (CHO) in the region of δ 9.5-10.0 ppm.

-

A signal for the α-proton (CH-CHO) which may be coupled to the aldehydic proton.

-

A complex multiplet pattern for the methylene protons of the cycloheptane ring.

-

-

¹³C NMR:

-

A signal for the aldehydic carbonyl carbon in the region of δ 190-200 ppm.

-

A signal for the ketonic carbonyl carbon in the region of δ 200-210 ppm.

-

Multiple signals in the aliphatic region for the cycloheptane ring carbons.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹.

-

A strong C=O stretching band for the ketone around 1700-1720 cm⁻¹.

-

C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.

-

Aliphatic C-H stretching bands below 3000 cm⁻¹.

-

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties and a reliable method for its synthesis. It is hoped that this information will encourage further investigation into the chemistry and biological applications of this versatile compound, paving the way for the discovery of novel molecules with valuable therapeutic properties. Researchers and drug development professionals are encouraged to utilize the provided synthetic protocol as a starting point for their investigations into this promising chemical entity.

synthesis of 2-Oxocycloheptane-1-carbaldehyde from cycloheptanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Oxocycloheptane-1-carbaldehyde from cycloheptanone. The primary synthetic route involves a base-catalyzed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This guide provides detailed experimental protocols, quantitative data, and a mechanistic overview to support researchers in the successful synthesis and characterization of this valuable chemical intermediate.

Overview of the Synthetic Pathway

The synthesis of this compound from cycloheptanone is achieved through a formylation reaction, specifically a Claisen condensation. In this reaction, cycloheptanone is treated with an excess of ethyl formate in the presence of a strong base, typically sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of cycloheptanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the desired β-ketoaldehyde, this compound. Due to its tautomeric nature, the product is also known as 2-(hydroxymethylene)cycloheptanone.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the formylation of cyclic ketones.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cycloheptanone | Reagent | Major Chemical Supplier |

| Ethyl formate | Reagent | Major Chemical Supplier |

| Sodium metal | Reagent | Major Chemical Supplier |

| Anhydrous Ethanol | ACS | Major Chemical Supplier |

| Diethyl ether | Anhydrous | Major Chemical Supplier |

| Hydrochloric acid | Concentrated | Major Chemical Supplier |

| Sodium bicarbonate | Saturated Solution | In-house preparation |

| Anhydrous magnesium sulfate | Reagent | Major Chemical Supplier |

Detailed Synthesis Protocol

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

Procedure:

-

Preparation of Sodium Ethoxide: In the reaction flask, add 200 mL of anhydrous ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture Cooling: Once all the sodium has dissolved, cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Reactants: In a separate flask, prepare a mixture of 56.1 g (0.5 mol) of cycloheptanone and 74.1 g (1.0 mol) of ethyl formate. Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will typically become a thick, yellowish slurry.

-

Workup: Cool the reaction mixture in an ice bath and slowly add 200 mL of cold water. The mixture is then acidified to a pH of 3-4 with cold 6M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Cycloheptanone (molar mass: 112.17 g/mol ) | 0.5 mol (56.1 g) |

| Ethyl formate (molar mass: 74.08 g/mol ) | 1.0 mol (74.1 g) |

| Sodium (molar mass: 22.99 g/mol ) | 0.5 mol (11.5 g) |

| Product | |

| This compound (molar mass: 140.18 g/mol ) | |

| Theoretical Yield | 70.1 g |

| Typical Reported Yield | 65-75% |

Spectroscopic Data for Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectra.

| Spectroscopic Data | This compound |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~85-90 °C at 10 mmHg |

| ¹H NMR (CDCl₃, δ in ppm) | ~1.5-1.9 (m, 6H, -(CH₂)₃-), ~2.3-2.6 (m, 4H, -CH₂-C=O and -CH₂-C=C-), ~8.6 (s, 1H, enolic -CH=O), ~9.8 (s, 1H, aldehydic -CHO, minor) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~24, ~28, ~30, ~42, ~110 (enol C), ~190 (aldehyde C=O), ~205 (ketone C=O) |

| IR (neat, cm⁻¹) | ~2930, 2860 (C-H stretch), ~1710 (ketone C=O stretch), ~1640 (enol C=C stretch), ~1600 (enol C=O stretch) |

Mechanistic Pathway and Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the Claisen condensation of cycloheptanone.

Caption: Experimental workflow for the synthesis of this compound.

Stability and Storage of 2-Oxocycloheptane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physicochemical properties of 2-Oxocycloheptane-1-carbaldehyde is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1589-24-8 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [3] |

| Molecular Weight | 140.18 g/mol | [3] |

| Boiling Point | 58-60 °C at 1.5 Torr | ChemicalBook |

Potential Degradation Pathways

Based on the chemical structure of this compound, which features both a ketone and an aldehyde functional group in a beta-relationship, several potential degradation pathways can be anticipated. These pathways are primarily driven by the reactivity of the aldehyde group and the lability of the bond between the carbonyl carbon and the formyl group.

A logical workflow for considering the potential degradation of this compound is presented below.

References

tautomerism in beta-keto aldehydes like 2-Oxocycloheptane-1-carbaldehyde

An In-depth Technical Guide to Tautomerism in β-Keto Aldehydes: The Case of 2-Oxocycloheptane-1-carbaldehyde

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity.[1] One of the most prominent examples is keto-enol tautomerism, where an equilibrium exists between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] This phenomenon is particularly pronounced in β-dicarbonyl compounds, including β-keto aldehydes like this compound.

For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of a molecule is critical. Different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic pathways.[3] For instance, the active form of a drug might be a minor tautomer in solution, impacting its bioavailability and efficacy.[3] This guide provides a detailed exploration of the core principles of tautomerism in β-keto aldehydes, using this compound as a central example, and outlines experimental methodologies for its characterization.

Core Concepts: The Keto-Enol Equilibrium in β-Keto Aldehydes

Unlike simple aldehydes and ketones where the keto form is overwhelmingly favored (>99.9%), β-keto aldehydes exhibit a significant population of the enol tautomer at equilibrium.[1][4] This shift is primarily due to the stabilization of the enol form through two key electronic effects:

-

Intramolecular Hydrogen Bonding: The enol form can create a stable six-membered pseudo-ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This chelation significantly lowers the energy of the enol tautomer.[5][6]

-

Conjugation: The resulting C=C double bond in the enol form is conjugated with the remaining carbonyl group, creating a delocalized π-system that further enhances its stability.[5][6]

For this compound, the equilibrium lies between the keto form and the more stable hydroxymethylene enol form, as depicted below.

Influence of Solvent

The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[7] This dependency, known as Meyer's rule for acyclic β-dicarbonyls, generally shows a shift toward the keto tautomer with increasing solvent polarity.[8]

-

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) cannot effectively solvate the polar carbonyl groups of the keto form. In these environments, the internally hydrogen-bonded (chelated) enol form, which has a lower overall polarity and is self-sufficiently stabilized, is predominant.[2]

-

Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They disrupt the intramolecular hydrogen bond of the enol form by forming stronger intermolecular hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing the keto tautomer and shifting the equilibrium in its favor.[8]

-

Polar aprotic solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, interacting favorably with the enolic proton and stabilizing the enol form to some extent, but can also stabilize the polar keto form through dipole-dipole interactions.[8][9]

Data Presentation: Tautomeric Equilibrium in Solution

The quantitative distribution of tautomers is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the percentage of the enol form for various cyclic β-keto esters and aldehydes in different solvents, illustrating the structural and solvent effects on the equilibrium. While specific data for this compound is not widely published, the data for analogous 2-formylcycloalkanones provides a strong predictive framework.

| Compound | Solvent | % Enol Tautomer |

| Ethyl 2-oxocyclopentane-1-carboxylate | Neat (liquid) | 27% |

| Methanol | 10% | |

| Benzene | 59% | |

| Ethyl 2-oxocyclohexane-1-carboxylate | Neat (liquid) | 16% |

| Methanol | 3% | |

| Benzene | 46% | |

| 2-Formylcyclopentanone | Chloroform | ~100% |

| 2-Formylcyclohexanone | Chloroform | ~100% |

| Acetylacetone (acyclic reference) | D₂O | <2% |

| CCl₄ | 49% | |

| DMSO | 63% |

Note: Data compiled and adapted from various sources for illustrative purposes.[2][10] The high enol content for 2-formylcycloalkanones in non-polar solvents is particularly noteworthy and suggests that this compound will exist almost exclusively as the enol tautomer in similar conditions.

Experimental Protocols

The primary method for the unambiguous identification and quantification of tautomers in solution is NMR spectroscopy.[11] UV-Visible spectroscopy can also provide valuable, albeit less direct, information.[12][13]

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol describes the steps to determine the keto-enol equilibrium constant for a β-keto aldehyde like this compound.

1. Materials and Equipment:

-

Sample of this compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes and standard laboratory glassware

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the β-keto aldehyde.

-

Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. The choice of solvent is critical as it will influence the equilibrium position.

3. NMR Data Acquisition:

-

Record a standard ¹H NMR spectrum at a constant, controlled temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key signals to observe:

-

Enol Tautomer: A characteristic signal for the enolic proton (O-H) will appear at a very low field (typically δ 12-15 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton (=C-H) will appear in the alkene region (typically δ 7-8 ppm).

-

Keto Tautomer: A distinct signal for the aldehydic proton (CHO) will be present at a lower field (typically δ 9-10 ppm). The α-proton (CH adjacent to both carbonyls) will also have a characteristic chemical shift.

-

4. Data Analysis and Quantification:

-

Carefully integrate the well-resolved signals corresponding to each tautomer.

-

To calculate the percentage of the enol form, compare the integral of a unique enol signal (e.g., the vinyl proton) with the integral of a unique keto signal (e.g., the aldehydic proton).

-

Let I(enol) be the integral of the vinyl proton (1H).

-

Let I(keto) be the integral of the aldehydic proton (1H).

-

-

The percentage of the enol form is calculated as: % Enol = [I(enol) / (I(enol) + I(keto))] * 100

-

The equilibrium constant (K_T) is the ratio of the concentrations: K_T = [Enol] / [Keto] = I(enol) / I(keto)

Protocol 2: Analysis by UV-Vis Spectroscopy

While NMR provides direct structural information, UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in absorption bands.[14][15]

-

Methodology: The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption maxima (λ_max). The keto form typically absorbs at a shorter wavelength corresponding to an n→π* transition of the isolated carbonyl group. The conjugated enol form absorbs at a longer wavelength due to a π→π* transition.

-

Procedure: Spectra are recorded in various solvents. By analyzing the changes in the absorption bands' intensity and position as a function of solvent polarity, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.[16]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Conclusion and Relevance in Drug Development

The tautomerism of β-keto aldehydes like this compound is a finely balanced equilibrium governed by intramolecular stabilization and solvent interactions. The enol form, stabilized by a strong internal hydrogen bond and conjugation, often predominates, especially in non-polar environments.

For professionals in drug discovery, a thorough understanding and characterization of tautomerism are non-negotiable. The specific tautomeric form present can dictate a molecule's shape, polarity, and hydrogen bonding capabilities, which are the very properties that govern its interaction with a biological target.[3] An API (Active Pharmaceutical Ingredient) may exist as a mixture of tautomers, only one of which might be active, while others could be inactive or even contribute to toxicity.[3] Therefore, the rigorous application of analytical techniques like NMR spectroscopy to define the tautomeric landscape of lead compounds is a critical step in the development of safe and effective therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. cris.unibo.it [cris.unibo.it]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Oxocycloheptane-1-carbaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted values and data from analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this and similar bicyclic compounds.

Introduction

This compound is a bifunctional organic molecule containing both a ketone and an aldehyde within a seven-membered ring. This structure makes it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are estimations based on known chemical shift ranges for similar functional groups and cyclic systems.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the proton at the α-position, and the methylene protons of the cycloheptane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet (s) or Doublet (d) | ~2-3 (if coupled) |

| Methine Proton (CH -CHO) | 3.0 - 3.5 | Multiplet (m) | - |

| Methylene Protons (α to C=O) | 2.2 - 2.6 | Multiplet (m) | - |

| Methylene Protons (ring) | 1.4 - 2.0 | Multiplet (m) | - |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl signals, one for the ketone and one for the aldehyde, in addition to the signals for the carbons of the seven-membered ring.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C =O) | 195 - 205 |

| Ketone Carbonyl (C =O) | 200 - 215 |

| Methine Carbon (C H-CHO) | 55 - 65 |

| Methylene Carbon (α to C=O) | 35 - 45 |

| Methylene Carbons (ring) | 20 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound will be the C=O stretching vibrations of the ketone and aldehyde, and the C-H stretching of the aldehyde.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 - 2880 and 2720 - 2780 | Medium |

| Ketone C=O Stretch | ~1700 - 1720 | Strong |

| Aldehyde C=O Stretch | ~1720 - 1740 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

The exact position of the carbonyl absorptions can be influenced by the ring strain of the cycloheptanone.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₈H₁₂O₂), the molecular weight is approximately 140.18 g/mol .

| Ion | m/z (Predicted) | Interpretation |

| [M]⁺ | 140 | Molecular Ion |

| [M-H]⁺ | 139 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 111 | Loss of the formyl group |

| [M-C₂H₄]⁺ | 112 | McLafferty rearrangement |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Parameters : For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Data Acquisition : Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization : Ionize the sample molecules. EI is a common method for small, volatile molecules and often results in significant fragmentation. ESI is a softer ionization technique that typically yields the molecular ion.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocycloheptane-1-carbaldehyde, also known as 2-formylcycloheptanone, is a bifunctional organic molecule featuring a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group. Despite its potential as a versatile building block in organic synthesis, publicly available research on its discovery, history, and specific applications, particularly in drug development, is notably scarce. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, inferred synthetic methods, and potential reactivity based on analogous, more thoroughly studied compounds. Due to the limited specific data, this document also draws parallels with the well-documented 2-oxocyclohexanecarbaldehyde to infer potential applications and reaction pathways.

Introduction

Physicochemical Properties

The known and predicted physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| CAS Number | 1589-24-8 | ChemicalBook[1] |

| Molecular Formula | C8H12O2 | ChemicalBook[1] |

| Molecular Weight | 140.18 g/mol | ChemicalBook[1] |

| Boiling Point | 58-60 °C (at 1.5 Torr) | ChemicalBook[1] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 7.08 ± 0.20 (Predicted) | ChemicalBook[1] |

Discovery and History

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available in the searched results. However, its synthesis can be logically inferred from the general knowledge of organic chemistry, specifically the formylation of ketones. The most probable synthetic route is the Claisen condensation of cycloheptanone with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.

Inferred General Synthetic Protocol (Formylation of Cycloheptanone):

-

Reaction Setup: A solution of cycloheptanone in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is carefully added to the solution to generate the enolate of cycloheptanone.

-

Formylating Agent Addition: A formylating agent, typically ethyl formate, is added to the reaction mixture. The enolate attacks the carbonyl carbon of the ethyl formate.

-

Reaction Quenching and Workup: After the reaction is complete, it is quenched with a weak acid. The organic product is then extracted, and the solvent is removed to yield the crude this compound.

-

Purification: The crude product would likely be purified by vacuum distillation.

It is important to note that this is a generalized procedure, and specific reaction conditions such as temperature, reaction time, and stoichiometry would need to be optimized.

The synthesis of the precursor, cycloheptanone, is well-documented and can be achieved through various methods, including the cyclization and decarboxylation of suberic acid or the ring expansion of cyclohexanone.[2]

Below is a conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Key Reactions of 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxocycloheptane-1-carbaldehyde, also known as 2-formylcycloheptanone, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, featuring both a ketone and a more reactive aldehyde group within a seven-membered carbocyclic ring, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the core reactions involving this compound, with a focus on its synthesis, reactivity, and its role as a building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw upon the well-documented chemistry of its lower homologue, 2-oxocyclohexane-1-carbaldehyde, as a comparative model.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Claisen condensation, specifically the formylation of cycloheptanone. This reaction introduces a formyl group at the α-position to the ketone.

General Experimental Protocol: Formylation of Cycloheptanone

A typical procedure involves the use of a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or sodium ethoxide.

Reaction: Cycloheptanone + Ethyl Formate --(Base)--> this compound (enol form)

Reagents and Conditions:

-

Starting Material: Cycloheptanone

-

Formylating Agent: Ethyl formate

-

Base: Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Solvent: Anhydrous solvent such as diethyl ether or tetrahydrofuran (THF)

-

Temperature: Typically carried out at room temperature.

Illustrative Procedure (based on the analogous synthesis of 2-(hydroxymethylene)cyclohexanone): To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran, a solution of cycloheptanone and ethyl formate is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours to ensure complete reaction. Upon completion, the resulting sodium salt of the enol is carefully quenched, and the product is isolated and purified.

Quantitative Data for Analogous Cyclohexanone Formylation:

| Starting Material | Formylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|

| Cyclohexanone | Ethyl Formate | NaH | THF | 25 | 12 | ~85 |

Note: This data is for the synthesis of 2-oxocyclohexane-1-carbaldehyde and serves as an estimate for the cycloheptane analogue.

Key Reactions of this compound

The presence of two distinct carbonyl functionalities dictates the reactivity of this compound. The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group. The acidic α-proton between the two carbonyls also plays a crucial role in its chemistry, facilitating enolate formation and subsequent reactions.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, primarily at the aldehyde carbon.

-

Reaction with Amines: Primary and secondary amines add to the aldehyde to form carbinolamines, which can then dehydrate to form enamines or imines. This reactivity is fundamental in the construction of nitrogen-containing heterocycles.

-

Reaction with Grignard Reagents and Organolithium Compounds: These strong nucleophiles will preferentially attack the aldehyde, leading to the formation of secondary alcohols.

-

Wittig Reaction: The aldehyde group can be selectively converted to an alkene using phosphorus ylides.

Condensation Reactions: A Gateway to Heterocycles

The most significant application of this compound in synthetic organic chemistry is its use as a 1,3-dicarbonyl synthon for the construction of fused heterocyclic rings. These reactions typically proceed via an initial condensation at the aldehyde followed by cyclization involving the ketone or the enol.

The reaction of this compound with hydrazine derivatives is a classical method for the synthesis of cycloheptapyrazoles.

General Experimental Protocol: Synthesis of Cycloheptapyrazoles

Reaction: this compound + Hydrazine Hydrate --(Solvent, Heat)--> 4,5,6,7-Tetrahydro-2H-cyclohepta[c]pyrazole

Reagents and Conditions:

-

Substrate: this compound

-

Reagent: Hydrazine hydrate or substituted hydrazines

-

Solvent: Ethanol or acetic acid

-

Temperature: Reflux

Illustrative Procedure: A solution of this compound and hydrazine hydrate in ethanol is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Quantitative Data for Cycloheptanone-fused Pyrazole Synthesis:

| Hydrazone Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|

| Cycloheptanone Hydrazone | Cyclohept-2-en-1-one | CuCl₂·2H₂O | Dichloroethane | 80 | 24 | 70-80 |

Note: This data is for a related synthesis of cycloheptanone-fused pyrazoles and provides an indication of typical reaction conditions and yields.[1]

Reaction Scheme: Synthesis of Fused Heterocycles

Caption: General reaction pathways for the synthesis of fused heterocycles.

Similarly, reaction with hydroxylamine hydrochloride leads to the formation of cycloheptisoxazoles. The reaction proceeds through an oxime intermediate which then undergoes cyclization.

Condensation with amidines, ureas, or thioureas provides access to cycloheptapyrimidines, which are scaffolds of interest in medicinal chemistry.

Oxidation and Reduction

-

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Tollens' reagent) without affecting the ketone.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the aldehyde and the ketone.

Role in Drug Development and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it are of significant interest to drug development professionals. Fused pyrazoles, isoxazoles, and pyrimidines are common motifs in a wide range of biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.

Currently, there is no direct evidence in the public domain linking this compound or its simple derivatives to specific signaling pathways. However, the synthesis of compound libraries based on the cycloheptane-fused heterocyclic core derived from this starting material is a viable strategy for the discovery of novel modulators of various biological targets. The structural diversity that can be achieved through the varied condensation reactions makes it a valuable platform for generating new chemical entities for high-throughput screening.

Workflow: From Building Block to Biological Screening

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a range of transformations, with its most prominent role being the synthesis of fused heterocyclic systems. While specific, detailed experimental data for many of its reactions are not as readily available as for its six-membered ring counterpart, the principles of its reactivity are well-understood. For researchers and scientists in drug development, this compound represents a versatile starting point for the creation of novel molecular scaffolds with the potential for significant biological activity. Further exploration of its chemistry is warranted to fully exploit its synthetic potential.

References

molecular weight and formula of 2-Oxocycloheptane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Oxocycloheptane-1-carbaldehyde, a bifunctional organic compound of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this particular cycloheptane derivative, this document also includes generalized protocols and illustrative examples from the closely related and well-documented 2-oxocyclohexane-1-carbaldehyde to provide a comprehensive understanding of this class of molecules.

Core Molecular Data

| Property | Value |

| Chemical Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

Synthesis and Experimental Protocols

The synthesis of 2-oxo-cycloalkane-1-carbaldehydes is typically achieved through the Claisen condensation of the corresponding cyclic ketone with a formate ester. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

General Synthesis Methodology: Formylation of Cyclic Ketones

A general and robust method for the synthesis of α-formyl cyclic ketones involves the reaction of a cyclic ketone with a formate ester in the presence of a strong base. The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the desired β-ketoaldehyde.

A common procedure involves the use of sodium methoxide as the base and ethyl formate as the formylating agent. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent side reactions.

Representative Experimental Protocol: Synthesis of 2-Oxocyclohexane-1-carbaldehyde

Given the scarcity of specific protocols for the heptanone derivative, the following detailed procedure for the synthesis of the well-characterized 2-oxocyclohexane-1-carbaldehyde serves as a representative example. This protocol is adapted from established chemical literature and illustrates the key steps and conditions applicable to this class of reactions.

Materials:

-

Cyclohexanone

-

Ethyl formate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium chloride (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

A solution of freshly prepared sodium methoxide in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the flask is cooled in an ice bath.

-

A solution of cyclohexanone and ethyl formate in anhydrous diethyl ether is added dropwise to the cooled base suspension with vigorous stirring over a period of approximately one hour.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

The resulting mixture is then cooled in an ice bath, and 10% hydrochloric acid is added slowly until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-oxocyclohexane-1-carbaldehyde.

-

The crude product can be further purified by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-formylcycloalkanones via Claisen condensation.

In-depth Technical Guide on the Potential Hazards and Safety Information for 2-Oxocycloheptane-1-carbaldehyde

Disclaimer: Limited specific safety and toxicological data is available for 2-Oxocycloheptane-1-carbaldehyde. This guide provides available information and extrapolates potential hazards based on the known safety profiles of structurally analogous compounds, namely 2-oxocyclohexane-1-carbaldehyde and 2-oxocyclopentane-1-carbaldehyde, as well as general information on cyclic beta-keto aldehydes. The information herein should be used as a guide for preliminary risk assessment and to inform the design of appropriate safety protocols.

Introduction

This compound is a cyclic beta-keto aldehyde, a class of organic compounds characterized by a ketone and an aldehyde functional group attached to a cycloalkane ring. These compounds are valuable intermediates in organic synthesis and may be encountered in research and development settings within the pharmaceutical and chemical industries. Due to the limited availability of specific safety data, a thorough understanding of the potential hazards associated with this compound must be derived from available data, information on analogous structures, and general toxicological principles for aldehydes and ketones.

This technical guide aims to provide a comprehensive overview of the potential hazards and necessary safety precautions for handling this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this compound. The table below summarizes the available information. For comparative purposes, data for the analogous compounds 2-oxocyclohexane-1-carbaldehyde and 2-oxocyclopentane-1-carbaldehyde are also included.

| Property | This compound | 2-Oxocyclohexane-1-carbaldehyde | 2-Oxocyclopentane-1-carbaldehyde |

| Molecular Formula | C₈H₁₂O₂ | C₇H₁₀O₂[1][2] | C₆H₈O₂[3][4] |

| Molecular Weight | 140.18 g/mol | 126.15 g/mol [1][2][5] | 112.13 g/mol [4] |

| CAS Number | 1589-24-8 | 1193-63-1[1][2] | 1192-54-7[3][4] |

| Boiling Point | 58-60 °C @ 1.5 Torr | Not Available | Not Available |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available |

| Appearance | Not Available | Beige Solid[6] | Not Available |

| Solubility | Not Available | Not Available | Not Available |

Hazard Identification and Classification

As no specific Safety Data Sheet (SDS) is available for this compound, the hazard identification is based on the GHS classifications of its lower cyclic homologues.

Analogous Compound Hazard Classification:

| Hazard Class | 2-Oxocyclohexane-1-carbaldehyde | 2-Oxocyclopentane-1-carbaldehyde |

| Flammable Liquids | Category 3[7] | Not Classified |

| Skin Corrosion/Irritation | Category 2[7] | Not Classified |

| Serious Eye Damage/Eye Irritation | Category 2A[7] | Not Classified |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3[7] | Not Classified |

Based on this information, it is prudent to handle this compound as a flammable liquid that may cause skin, eye, and respiratory irritation.

Toxicological Profile

A specific toxicological profile for this compound is not available. The potential health effects are inferred from the toxicological data of aldehydes and cyclic ketones.

General Toxicology of Aldehydes: Aldehydes are known to be reactive electrophilic compounds.[8] Their toxicity is often associated with their ability to react with biological nucleophiles, such as primary amino groups on proteins.[8] Inhalation of aldehyde vapors can cause irritation to the respiratory tract.[7] Skin and eye contact can also lead to irritation.[7][9]

General Toxicology of Cyclic Ketones: Cyclic ketones are generally considered to have low acute toxicity. Some studies on alkyl cyclic ketones used as fragrance ingredients indicate a low potential for skin sensitization.

Given the presence of both an aldehyde and a ketone functional group in a cyclic structure, this compound is likely to exhibit irritant properties.

Handling and Storage

The following handling and storage precautions are recommended based on the potential hazards identified from analogous compounds.

| Precaution | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] |

| Hygiene | Avoid breathing vapors.[1] Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[6] |

| Fire Safety | Keep away from open flames, hot surfaces, and sparks.[7] Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam). |

Experimental Protocols for Hazard Assessment

In the absence of specific data, experimental testing is necessary to definitively determine the hazards of this compound. The following are detailed methodologies for key in vitro experiments to assess skin and eye irritation potential, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a procedure for the hazard identification of irritant chemicals.[10][11] It is based on a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[12][13]

Methodology:

-

Test System: A validated Reconstructed Human Epidermis (RhE) model is used.

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.[12]

-

The tissue is incubated for a defined period.

-

Following incubation, the tissue is thoroughly rinsed.

-

-

Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[12][14] The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.[12]

-

Data Interpretation: A chemical is identified as an irritant if it causes a decrease in cell viability below a defined threshold (typically ≤ 50%).[12]

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)

The BCOP test method is an in vitro assay used to identify chemicals that can cause serious eye damage.[15][16]

Methodology:

-

Test System: Freshly isolated bovine corneas are used.[16]

-

Procedure:

-

Endpoint Measurement:

-

Data Interpretation: An In Vitro Irritancy Score is calculated based on the opacity and permeability values to classify the irritancy potential of the substance.[16]

Logical Workflow for Hazard Assessment of Data-Poor Substances

The following diagram illustrates a logical workflow for assessing the potential hazards of a chemical for which limited specific safety data is available.

Caption: Hazard assessment workflow for chemicals with limited data.

Conclusion

While specific safety and toxicological data for this compound are scarce, a conservative approach to its handling is warranted based on the known hazards of analogous cyclic beta-keto aldehydes. It should be treated as a potentially flammable liquid with irritant properties to the skin, eyes, and respiratory system. The implementation of appropriate engineering controls, personal protective equipment, and safe work practices is essential to minimize exposure and ensure laboratory safety. For definitive hazard characterization, in vitro testing according to established OECD guidelines is strongly recommended.

References

- 1. 2-oxocyclohexane-1-carbaldehyde 97% | CAS: 1193-63-1 | AChemBlock [achemblock.com]

- 2. 2-oxocyclohexane-1-carbaldehyde | 1193-63-1; 53983-62-3; 823-45-0 | Buy Now [molport.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclopentanecarboxaldehyde, 2-oxo- | C6H8O2 | CID 10975441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R)-2-oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 93492512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. enfo.hu [enfo.hu]

- 16. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

solubility profile of 2-Oxocycloheptane-1-carbaldehyde in common solvents

An In-depth Technical Guide to the Solubility Profile of 2-Oxocycloheptane-1-carbaldehyde

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a detailed overview of the predicted solubility profile of this compound in a range of common laboratory solvents, alongside a generalized experimental protocol for its determination.

Predicted Solubility Profile

This compound possesses both polar and nonpolar characteristics. The presence of a carbonyl group in the seven-membered ring and an aldehyde functional group contributes to its polarity and potential for hydrogen bonding with protic solvents. However, the cycloheptane ring provides a significant nonpolar hydrocarbon character. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Based on the principle of "like dissolves like," the predicted solubility of this compound in various common solvents is summarized in the table below. It is important to note that this is a qualitative prediction, and experimental verification is necessary for quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar carbonyl and aldehyde groups can form hydrogen bonds with water, but the large nonpolar cycloheptane ring will limit solubility. Small polar organic compounds are often water-soluble[1]. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute. Its shorter alkyl chain compared to butanol makes it a better solvent for polar compounds. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of this compound. Polar organic compounds like aldehydes and ketones are generally soluble in alcohols[1][2]. | |

| 1-Butanol | Moderately Soluble | While still a polar protic solvent, the longer nonpolar alkyl chain of butanol may slightly decrease its effectiveness in dissolving the compound compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a good solvent for many organic compounds. Its polarity is sufficient to interact with the polar groups of the solute. |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that can dissolve a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide variety of organic compounds. | |

| Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving many organic compounds. | |

| Nonpolar | Hexane | Sparingly to Insoluble | The nonpolar nature of hexane will not effectively solvate the polar functional groups of this compound, leading to poor solubility. |

| Toluene | Moderately Soluble | Toluene has some ability to be polarized and may show some affinity for the solute, but it is unlikely to be a very good solvent. | |

| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor, which should allow for the dissolution of this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes or vials with caps

-

Spatula

-

Vortex mixer or shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC)